3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Overview
Description
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity , suggesting that they may target proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can act on several enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They can also inhibit some pathways like telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
Given the broad range of enzymes and pathways that 1,3,4-oxadiazole derivatives can act upon , it’s likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 17416 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
It’s known that oxadiazole derivatives can exhibit anticancer activity . For instance, some oxadiazole derivatives have shown promising results against MCF-7 and KB cell lines .
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have shown promising anticancer activity, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some oxadiazole derivatives have shown promising anticancer activity in vitro .
Metabolic Pathways
Oxadiazoles can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to form the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products:
Oxidation: Formation of 3-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 3-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the benzaldehyde moiety.
3-(1,2,4-Oxadiazol-5-yl)benzaldehyde: A positional isomer with the oxadiazole ring attached at a different position on the benzaldehyde ring.
1,3,4-Oxadiazole: Another oxadiazole isomer with different nitrogen atom positioning.
Uniqueness: 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the presence of the benzaldehyde moiety, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJMMDARKDYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649208 | |
Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-74-6 | |
Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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